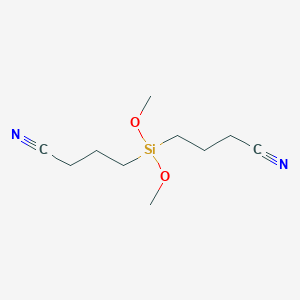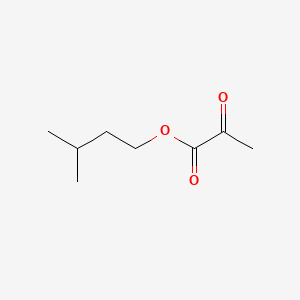
Isoamyl pyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl 2-oxopropanoate, also known as fema 2083 or isoamyl pyruvate, belongs to the class of organic compounds known as alpha-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon. 3-Methylbutyl 2-oxopropanoate is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-Methylbutyl 2-oxopropanoate has an arrack, balsamic, and caramellic taste.
Scientific Research Applications
1. Role in Yeast-Fermented Alcoholic Beverages
Isoamyl pyruvate plays a significant role in the formation of isoamyl alcohol, an important flavor component in yeast-fermented alcoholic beverages. Research has shown that pyruvate decarboxylase, encoded by the PDC1 gene, contributes to the decarboxylation of alpha-ketoisocaproate for isoamyl alcohol formation in Saccharomyces cerevisiae (Yoshimoto et al., 2001).
2. Cardioprotective Effects
Pyruvate has demonstrated cardioprotective effects against isoproterenol-induced myocardial injury. This antioxidant activity of pyruvate supports the heart's function and tissue defense mechanism, helping to prevent myocardial infarction (Ojha et al., 2012).
3. Gene Transcription Regulation
Pyruvate kinase isoform M2 (PKM2), an enzyme involved in the conversion of phosphoenolpyruvate to pyruvate, also plays a role in regulating gene transcription. This demonstrates a link between metabolism alteration and gene expression during tumor transformation and progression (Gao et al., 2012).
4. Microbial Production of Pyruvate
Recent research has focused on the microbial production of pyruvate, which is crucial for various industrial applications. Strain development and process optimization have been key areas of research to improve pyruvate formation (Maleki & Eiteman, 2017).
5. Inflammation Regulation
Pyruvate kinase, particularly PKM2, has been identified as a potential target for regulating inflammation. The enzymatic activity of PKM2 is heavily regulated by endogenous allosteric effectors and intracellular signaling pathways, affecting both its enzymatic activity and its non-canonical nuclear functions, which could have therapeutic implications in inflammatory disorders (Alves-Filho & Pålsson-McDermott, 2016).
6. Ethyl Pyruvate in Tissue Injury
Ethyl pyruvate, a derivative of pyruvate, has been shown to ameliorate structural and functional damage to the intestinal mucosa in a rat model of mesenteric ischemia/reperfusion. This suggests its potential as a therapeutic agent for preventing oxidant-mediated injury in various diseases (Sims et al., 2001).
7. Metabolic Engineering for Fermentation Improvement
Dynamic metabolic engineering strategies, using Escherichia coli models, have shown significant improvement in pyruvate production. This is achieved by redirecting metabolic flux from the endogenous pathway toward the target synthetic pathway (Soma et al., 2021).
8. Cancer Metabolism and Imaging
Pyruvate kinase M2 (PKM2) plays a crucial role in cancer metabolism. Hyperpolarized [1-13C]Pyruvate has been used in metabolic imaging to visualize prostate tumors in patients, providing insights into tumor metabolism and aiding in diagnosis and treatment monitoring (Nelson et al., 2013).
properties
CAS RN |
7779-72-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-methylbutyl 2-oxopropanoate |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-5-11-8(10)7(3)9/h6H,4-5H2,1-3H3 |
InChI Key |
LBKWGGFVEDOVEP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C(=O)C |
Canonical SMILES |
CC(C)CCOC(=O)C(=O)C |
density |
d17 0.98 0.972-0.980 |
Other CAS RN |
7779-72-8 |
physical_description |
colourless liquid with a fresh, caramel-rum odour with fruity-floral undertone |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
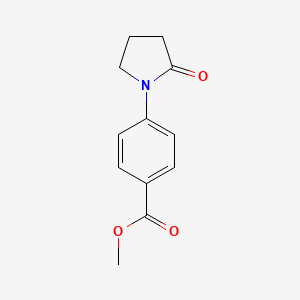
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)


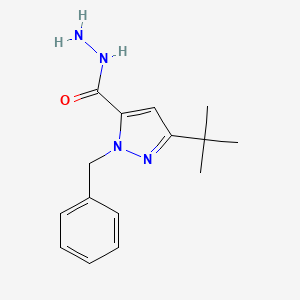



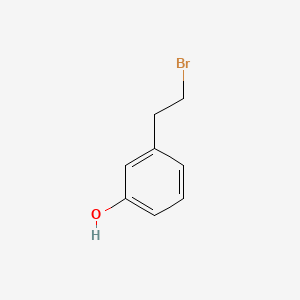
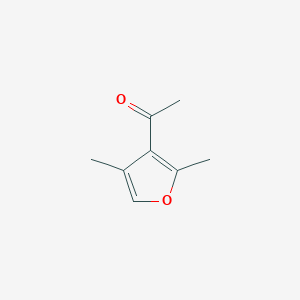
![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)
